molecular formula C14H20FNO B3173384 4-(2-Cyclohexylethoxy)-3-fluoroaniline CAS No. 946785-45-1

4-(2-Cyclohexylethoxy)-3-fluoroaniline

Cat. No. B3173384
CAS RN: 946785-45-1
M. Wt: 237.31 g/mol
InChI Key: VYDVIJMOFYWSBO-UHFFFAOYSA-N
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Description

“4-(2-Cyclohexylethoxy)-3-fluoroaniline” is a chemical compound with the molecular formula C14H21NO . It’s important to note that the information available is limited and may not be fully accurate or complete.

Scientific Research Applications

Bioactivation and Metabolism

Fluoroanilines, including derivatives like 4-(2-Cyclohexylethoxy)-3-fluoroaniline, undergo bioactivation to reactive benzoquinoneimines, highlighting their significance in studying metabolic pathways and potential toxicological impacts. This bioactivation, facilitated by cytochrome P-450 enzymes, underscores the chemical's role in understanding metabolic conversions and the formation of reactive intermediates in biological systems (Rietjens & Vervoort, 1991).

Synthesis and Characterization of Fluorine-Substituted Polymers

The synthesis and characterization of fluorine-substituted polyanilines from fluoroaniline monomers reveal their potential in creating advanced materials with unique electronic and thermal properties. These studies demonstrate the utility of fluoroaniline derivatives in developing new polymers for electronic applications, showcasing their importance in materials science (Cihaner & Önal, 2001).

Degradation Studies

Research on the degradation of fluoroanilines by specific bacterial strains illustrates the environmental relevance of these compounds. The ability of bacteria like Rhizobium sp. to metabolize fluoroaniline derivatives as their sole carbon source is crucial for bioremediation strategies, offering insights into the breakdown of persistent organic pollutants (Zhao et al., 2019).

Advanced Synthesis Techniques

The development of novel synthesis methods for creating complex molecules from fluoroaniline derivatives, such as quinoxaline and pyrroloquinoline systems, highlights the chemical's versatility in organic synthesis. These methodologies open avenues for producing compounds with significant biological activities, emphasizing fluoroanilines' role in pharmaceutical research and development (Abdel‐Wadood et al., 2014).

Electrochemical and Spectral Characterization

The electrochemical and spectral characterization of fluoroaniline derivatives contributes to a deeper understanding of their electronic properties. This research is foundational for applications in electrochemical sensors, organic electronics, and other technologies that require materials with specific electronic characteristics (Leyva et al., 2011).

Mechanism of Action

Target of Action

The primary target of 4-(2-Cyclohexylethoxy)-3-fluoroaniline is the Nuclear factor erythroid 2-related factor 2 (Nrf2) . Nrf2 is a transcription factor that regulates the expression of over 200 genes of antioxidant and phase II drug-metabolizing enzymes . It plays a crucial role in mediating protection against oxidative and xenobiotic stresses .

Mode of Action

4-(2-Cyclohexylethoxy)-3-fluoroaniline, also known as IM3829, interacts with Nrf2 by reducing its mRNA and protein levels . This interaction inhibits Nrf2 signaling, which is stimulated by tertiary butylhydroquinone (t-BHQ) or radiation, in a dose-dependent manner .

Biochemical Pathways

The compound affects the Nrf2 pathway, which is responsible for the coordinated up-regulation of genes in response to oxidative stress and the regulation of cellular redox conditions . By inhibiting Nrf2, the compound disrupts this pathway, leading to changes in the expression of antioxidant and phase II drug-metabolizing enzymes .

Result of Action

The inhibition of Nrf2 by 4-(2-Cyclohexylethoxy)-3-fluoroaniline results in a decrease in the expression of antioxidant and phase II drug-metabolizing enzymes . This leads to an enhancement in radiation-induced cell death, making the compound a promising radiosensitizer in lung cancer treatment .

Action Environment

Environmental factors such as oxidative stress and inflammation can influence the action, efficacy, and stability of 4-(2-Cyclohexylethoxy)-3-fluoroaniline . For instance, the compound’s ability to inhibit Nrf2 signaling can be stimulated by tertiary butylhydroquinone (t-BHQ) or radiation .

properties

IUPAC Name

4-(2-cyclohexylethoxy)-3-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO/c15-13-10-12(16)6-7-14(13)17-9-8-11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDVIJMOFYWSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCOC2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701267941
Record name 4-(2-Cyclohexylethoxy)-3-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701267941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Cyclohexylethoxy)-3-fluoroaniline

CAS RN

946785-45-1
Record name 4-(2-Cyclohexylethoxy)-3-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946785-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Cyclohexylethoxy)-3-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701267941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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